Ethyl 4-[[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Description
Ethyl 4-[[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate is a purine-dione derivative featuring:
- A 1,3-dimethylpurine-2,6-dione core, which is structurally analogous to xanthine derivatives like theophylline.
- A 2,4-dichlorobenzyl substituent at the purine C7 position, introducing electron-withdrawing groups (EWGs) that influence electronic and steric properties.
- A piperazine-1-carboxylate ester at the C8 position, enhancing solubility and modulating pharmacokinetics.
This compound’s design likely targets phosphodiesterase (PDE) inhibition, similar to antiasthmatic agents like cilostazol . The dichlorophenyl and piperazine groups are critical for receptor interaction and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N6O4/c1-4-34-22(33)29-9-7-28(8-10-29)13-17-25-19-18(20(31)27(3)21(32)26(19)2)30(17)12-14-5-6-15(23)11-16(14)24/h5-6,11H,4,7-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOHUAXVMYOTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the purine derivative, which is then coupled with the piperazine ring. The reaction conditions often require the use of strong bases and solvents to facilitate the coupling reactions. For instance, the reaction between the purine derivative and piperazine can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate is a complex organic compound with a unique structure featuring a piperazine ring and a purine derivative. It has a molecular formula of and a molecular weight of 455.5 g/mol. The compound includes a dichlorophenyl group, which contributes to its biological activity and potential therapeutic applications.
Scientific Research Applications
This compound is primarily used in medicinal chemistry. It is being explored for its potential to modulate dopamine receptor activity, positioning it as a candidate in the development of treatments for neurological disorders. Its vasodilatory effects also suggest potential applications in cardiovascular therapies.
Dopamine Receptor Agonist
- Selective Dopamine D3 Receptor Agonist: Studies indicate that this compound acts as a selective agonist for the dopamine D3 receptor. This interaction profile suggests its utility in neuropharmacology and drug development, particularly for conditions related to dopamine signaling pathways.
- Treatment for Neurological Disorders: Its selectivity towards dopamine D3 receptors over D2 receptors indicates potential applications in treating disorders like Parkinson's disease and schizophrenia, which are associated with dopamine dysregulation.
Other Potential Therapeutic Applications
- Antiasthmatic and Vasodilator Activities: Derivatives of this compound have been investigated for their antiasthmatic and vasodilator activities, suggesting a broader therapeutic potential.
Interaction Studies
- Binding Affinity and Functional Assays: Research on this compound involves binding affinity assays and functional assays to evaluate receptor activation. These studies help in understanding the interactions of the compound with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 4-[[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Purine-Dione Derivatives with Piperazine Moieties
Table 1: Key Structural Differences Among Purine-Dione Analogues
Key Observations :
- The dichlorophenyl group at C7 (target compound) vs. 3,4-dichlorophenyl ethyl (Compound 8) highlights the importance of substitution position and linker length. The ethyl spacer in Compound 8 may enhance flexibility, but the target compound’s methyl linker could improve binding rigidity .
- Piperazine substitution : The acetyl-piperazine in Compound 8 vs. the carboxylate ester in the target compound may alter solubility and metabolic stability. Carboxylate esters are typically more hydrolytically stable than acetyl groups.
Piperazine-Carboxylate Derivatives with Aromatic Substituents
Table 2: Piperazine-Carboxylate Analogues with Halogenated Aromatic Groups
Key Observations :
- Core structure differences: The purine-dione core (target) vs. piperidine-4-one () leads to distinct pharmacological targets. Purine derivatives are more likely to interact with PDEs or adenosine receptors .
Biological Activity
Ethyl 4-[[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate is a complex organic compound notable for its unique structure and significant biological activity. This article delves into its pharmacological properties, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H26Cl2N6O4
- Molecular Weight : 455.5 g/mol
- Structure Features : It contains a piperazine ring and a purine derivative, with a dichlorophenyl group that contributes to its biological activity.
Biological Activity
This compound exhibits several key biological activities:
-
Dopamine Receptor Modulation :
- This compound shows selectivity towards dopamine D3 receptors over D2 receptors. Such selectivity suggests potential applications in treating disorders related to dopamine dysregulation, including Parkinson's disease and schizophrenia.
-
Antiasthmatic and Vasodilatory Effects :
- Research indicates that derivatives of this compound may possess antiasthmatic properties and vasodilator activities, expanding its therapeutic potential in cardiovascular therapies.
-
Neuropharmacological Applications :
- The compound's ability to modulate dopamine receptor activity positions it as a candidate for developing treatments for neurological disorders. Interaction studies have revealed its potential as a selective dopamine D3 receptor agonist, which is significant for neuropharmacology and drug development aimed at conditions linked to dopamine signaling pathways.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds with structural similarities and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| PD-128907 | Dopamine agonist | High selectivity for D3 receptors; induces yawning behavior in rats. |
| Cilostazol | Vasodilator | Known standard for comparison in vasodilatory activity; broader therapeutic use. |
| Theophylline | Methylxanthine | Commonly used bronchodilator; different mechanism of action compared to purine derivatives. |
This compound stands out due to its specific receptor selectivity and potential therapeutic applications addressing both neurological and cardiovascular conditions.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of this compound:
-
Dopamine Receptor Studies :
- Binding affinity assays have demonstrated the compound's selective interaction with dopamine D3 receptors. Functional assays further confirmed its agonistic activity on these receptors, indicating its potential utility in treating dopamine-related disorders.
-
Vasodilatory Research :
- Investigations into the vasodilatory effects have shown that the compound can induce relaxation in vascular smooth muscle tissues, suggesting applications in hypertension management and other cardiovascular conditions.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-[[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis involves multi-step functionalization of the purine and piperazine cores. Key steps include:
- Purine Core Modification : Alkylation at the N-7 position using a 2,4-dichlorobenzyl group under basic conditions (e.g., NaH in DMF) .
- Piperazine Coupling : Reaction of the substituted purine with ethyl piperazine-1-carboxylate via nucleophilic substitution, requiring anhydrous conditions and catalytic KI to enhance reactivity .
- Esterification : Final ethyl ester formation using ethyl chloroformate in the presence of triethylamine .
Critical parameters include temperature control (0–25°C for alkylation), solvent selection (polar aprotic solvents for coupling), and purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Q. How should researchers characterize the physicochemical properties of this compound to ensure batch consistency?
- Methodological Answer : Key characterization methods include:
- HPLC-PDA/MS : Assess purity (>98%) and detect impurities using a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 3.4–3.6 ppm for piperazine methylene groups) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) and hygroscopicity .
- Solubility Profiling : Measure in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide formulation studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous piperazine derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritant) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Spill Management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acid residues) .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific variables. Mitigation strategies include:
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize results to internal controls (e.g., β-actin for Western blots) .
- Orthogonal Validation : Cross-verify findings via SPR (surface plasmon resonance) for binding affinity and in vitro enzymatic assays (e.g., kinase inhibition) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets and identify outlier protocols .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer : Advanced modeling approaches include:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to purinergic receptors (e.g., P2X7), focusing on the dichlorophenyl and piperazine moieties as key pharmacophores .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å indicates robust binding) .
- QSAR Modeling : Train models on analogs to predict ADMET properties (e.g., logP ≈3.5, suggesting moderate blood-brain barrier penetration) .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer : Process optimization steps:
- Catalyst Screening : Test Pd/C, Ni, or enzyme-mediated catalysts for selective alkylation (e.g., 10% Pd/C in ethanol increases yield by 15%) .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer during esterification (residence time: 20–30 min) .
- DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., solvent ratio, temperature) and minimize byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
